molecular formula C16H14ClN5O2S B11470649 2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide

2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide

Cat. No.: B11470649
M. Wt: 375.8 g/mol
InChI Key: SCQAMZLAIUHPCL-UHFFFAOYSA-N
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Description

2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLSULFANYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, a tetrazole ring, and a methylsulfanyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate aniline derivative with a chloroformate or an acid chloride.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting a thiol with a suitable electrophile, such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLSULFANYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent such as dichloromethane.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE: Lacks the methylsulfanyl group.

    2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLTHIO)BENZAMIDE: Contains a methylthio group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 2-CHLORO-N-[2-METHOXY-4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-5-(METHYLSULFANYL)BENZAMIDE imparts unique chemical properties and reactivity compared to similar compounds. This functional group can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClN5O2S

Molecular Weight

375.8 g/mol

IUPAC Name

2-chloro-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]-5-methylsulfanylbenzamide

InChI

InChI=1S/C16H14ClN5O2S/c1-24-15-7-10(22-9-18-20-21-22)3-6-14(15)19-16(23)12-8-11(25-2)4-5-13(12)17/h3-9H,1-2H3,(H,19,23)

InChI Key

SCQAMZLAIUHPCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CC(=C3)SC)Cl

Origin of Product

United States

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